molecular formula C5HCl3N2O B1311995 2,6-dichloropyrimidine-4-carbonyl Chloride CAS No. 26830-94-4

2,6-dichloropyrimidine-4-carbonyl Chloride

Cat. No. B1311995
CAS RN: 26830-94-4
M. Wt: 211.43 g/mol
InChI Key: NUYJCMGJLNVOML-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carbonyl Chloride is a chemical compound with the CAS Number: 26830-94-4 . It has a molecular weight of 211.43 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for 2,6-dichloropyrimidine-4-carbonyl Chloride is 1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,6-Dichloropyrimidine-4-carbonyl Chloride is a liquid at room temperature . It has a melting point of 28-30°C . The compound should be stored at temperatures below -10°C .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including 2,6-dichloropyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antibacterial Applications

  • Scientific Field : Microbiology
  • Summary of Application : Some metal(II) complexes of 2,6-dichloropyrimidine derivatives have shown antibacterial activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The Cu(II) and Co(II) complexes showed inhibitory zones of 18.0 and 13.5 mm respectively against certain bacterial strains .

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,6-dichloropyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYJCMGJLNVOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452600
Record name 2,6-dichloropyrimidine-4-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloropyrimidine-4-carbonyl Chloride

CAS RN

26830-94-4
Record name 2,6-dichloropyrimidine-4-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MW Khan, NG Kundu - Journal of Chemical Research, 1999 - journals.sagepub.com
A facile synthesis of 4-acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-acyl-6-aryl-2-oxo-2,3-dihydropyrimidines is described where the Friedel–Crafts reaction on 2,6-…
Number of citations: 5 journals.sagepub.com
MA Linton, BJ Burke, TW Johnson, S Ninkovic… - Bioorganic & Medicinal …, 2015 - Elsevier
Incorporation of nitrogen is a common medicinal chemistry tactic to reduce log D values. Neighboring group participation influences log D, so the results are isomer dependent. The log …
Number of citations: 5 www.sciencedirect.com
M Mukherjee, S Maiti, MW Khan, M Helliwell… - … Section C: Crystal …, 1999 - scripts.iucr.org
In the title compound, C17H11C1N20, the molecule contains an essentially planar pyrimidine ring with the 4-and 6-positions substituted by benzoyl and phenyl groups, respectively. …
Number of citations: 2 scripts.iucr.org
ED Mock, I Kotsogianni, WPF Driever… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is regarded as the main enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive …
Number of citations: 8 pubs.acs.org
R Sunke, SB Nallapati, JS Kumar, KS Kumar… - Organic & Biomolecular …, 2017 - pubs.rsc.org
As a privileged class of heterocyclic compounds N-heteroarenes have found enormous applications in many areas including medicinal/pharmaceutical chemistry and drug discovery. …
Number of citations: 37 pubs.rsc.org
BB Snider, C Xie - Strategies and tactics in organic synthesis, 2004 - books.google.com
Cylindrospennopsin (1) 1 was isolated from the cyanobacterium Cylindrospermopsis raciborskii by Moore and shown to be the causative agent of a 1979 outbreak of hepatoenteritis in …
Number of citations: 3 books.google.com
L Zhang, S Hu, L Lei, Y Zhang, L Zhang… - Letters in Drug …, 2017 - ingentaconnect.com
Background: Glucokinase activators (GKAs) represent a promising opportunity for the treatment of type 2 diabetes due to the fact that glucokinase (GK) is a key regulator of glucose …
Number of citations: 4 www.ingentaconnect.com
H Fituri - 2015 - search.proquest.com
Since 1979, when the alkaloid cylindospermopsin was associated with an outbreak of hepatoenteritis in Palm Island, Queensland, Australia, this family of compounds has been studied …
Number of citations: 5 search.proquest.com
ED Mock - 2019 - scholarlypublications …
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme that produces a family of bioactive signaling lipids called N-acylethanolamines (NAEs) from N-…
SH Grimm - 2019 - scholarlypublications …
Acute myeloid leukemia (AML) is an aggressive form of blood cancer in elderly people with poor prognosis. In approximately 20-30% of AML patients an internal tandem duplication (ITD…

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